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Vivo

Introduction
Dicloxacillin is a semi-synthetic, isoxazolyl penicillin antibiotic characterized by its resistance

to penicillinase enzymes produced by certain bacteria, particularly Staphylococcus aureus.[1]

[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to

penicillin-binding proteins (PBPs), which disrupts the cross-linking of peptidoglycan, leading to

cell lysis.[1][3][4] This guide provides a comprehensive overview of the in vivo

pharmacokinetics and oral absorption of dicloxacillin, tailored for researchers, scientists, and

drug development professionals. It synthesizes quantitative data from various clinical studies,

details experimental methodologies, and visualizes key pathways and processes.

Oral Absorption and Bioavailability
Following oral administration, dicloxacillin is absorbed rapidly but incompletely from the

gastrointestinal tract.[3][5] The oral bioavailability is reported to be in the range of 35% to 76%.

[6][7] One study in healthy volunteers calculated the mean absolute bioavailability of a 2 g oral

dose to be 48.8% based on the area under the serum concentration-time curve (AUC) and

74.1% based on cumulative urinary excretion.[8][9][10] In children, the average oral

bioavailability was determined to be approximately 60%.[11]
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Peak plasma concentrations (Cmax) are typically achieved within 1 to 1.5 hours after ingestion

in a fasted state.[3][5] The presence of food in the stomach can delay and reduce the oral

absorption of dicloxacillin, and it is therefore often recommended to be taken on an empty

stomach.[4][5][6]

Factors Influencing Oral Absorption
Several factors can influence the oral absorption of dicloxacillin. The primary factor is the co-

administration with food.[5] Additionally, dicloxacillin is a substrate of the efflux transporter P-

glycoprotein (P-gp).[12] Studies have investigated whether dicloxacillin can induce P-gp in

vivo, which could lead to drug-drug interactions by affecting the absorption of other P-gp

substrates.[13][14]

Pharmacokinetic Parameters
The pharmacokinetic profile of dicloxacillin is characterized by rapid absorption, high protein

binding, a short elimination half-life, and dose-proportional exposure.

Single-Dose Pharmacokinetics
In a study with healthy volunteers receiving single oral doses ranging from 0.25 g to 2.0 g, both

the maximum plasma drug concentration (Cmax) and the area under the concentration-time

curve (AUC) increased in a dose-proportional manner.[15][16] The mean elimination half-life (t₁/

₂) was relatively consistent across doses, averaging around 1.5 hours.[10][15]

Table 1: Single-Dose Pharmacokinetic Parameters of Dicloxacillin in Healthy Adults
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Parameter
0.25 g Dose
(n=16)

0.5 g Dose
(n=16)

1.0 g Dose
(n=16)

2.0 g Dose
(n=16)

Cmax (µg/mL) 13.62 ± 3.85 24.28 ± 10.73 45.02 ± 18.68 79.97 ± 34.47

AUC₀₋₁₀ ₕ

(µg·h/mL)
31.60 ± 6.71 61.40 ± 14.27 108.73 ± 27.14 203.29 ± 52.89

Tmax (h) 0.75 (median) 1.0 (median) 1.0 (median) 1.25 (median)

t₁/₂ (h) 1.38 ± 0.22 1.46 ± 0.21 1.58 ± 0.35 1.71 ± 0.40

Ae₀₋₂₄ ₕ (%) 50.10 ± 11.23 49.00 ± 11.13 38.65 ± 10.15 42.39 ± 9.07

Data sourced from Wu et al. (2015).[15] Values are presented as Mean ± SD, except for Tmax

which is median. Cmax: Maximum plasma concentration; AUC₀₋₁₀ ₕ: Area under the plasma

concentration-time curve from 0 to 10 hours; Tmax: Time to reach Cmax; t₁/₂: Elimination half-

life; Ae₀₋₂₄ ₕ: Cumulative urinary excretion from 0 to 24 hours.

Multiple-Dose Pharmacokinetics
Following multiple-dose regimens (q6h), dicloxacillin reaches a steady state quickly, and no

significant drug accumulation occurs.[15] This is consistent with its short elimination half-life.

[10][15] The pharmacokinetic parameters at steady state are similar to those observed after a

single dose.[10][15]

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of Dicloxacillin in Healthy

Adults

Parameter 0.25 g q6h (n=16) 0.5 g q6h (n=16)

Cmax,ss (µg/mL) 14.76 ± 4.51 26.54 ± 10.19

AUC₀₋₁₀ ₕ,ss (µg·h/mL) 33.72 ± 7.96 62.06 ± 16.48

Tmax,ss (h) 0.75 (median) 0.75 (median)

t₁/₂,ss (h) 1.40 ± 0.24 1.51 ± 0.38
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Data sourced from Wu et al. (2015).[15] Values are presented as Mean ± SD, except for Tmax

which is median. Data collected on Day 3 of dosing. Cmax,ss: Maximum plasma concentration

at steady state; AUC₀₋₁₀ ₕ,ss: Area under the plasma concentration-time curve from 0 to 10

hours at steady state; Tmax,ss: Time to reach Cmax at steady state; t₁/₂,ss: Elimination half-life

at steady state.

Distribution and Protein Binding
Once absorbed, dicloxacillin is widely distributed into various body fluids and tissues,

including pleural fluid, bile, bone, and amniotic fluid.[5][6] A key characteristic of dicloxacillin is

its high degree of binding to serum proteins, primarily albumin.[3][5] Studies report protein

binding to be between 95% and 98%.[6] Specifically, values of 97.9% and 96.4-97.2% have

been determined.[5][17][18] This extensive binding influences its distribution and elimination.

Metabolism and Excretion
Dicloxacillin is primarily excreted unchanged in the urine through both glomerular filtration and

active tubular secretion.[3][5] Following a single oral dose, between 38% and 50% of the drug

is recovered in the urine within 24 hours.[15] Hepatic metabolism accounts for a smaller portion

of its elimination (less than 30%).[6] Nonrenal elimination also includes excretion in the bile.[5]

A significant aspect of dicloxacillin's metabolism is its role as an inducer of cytochrome P450

(CYP) enzymes.[12] In vivo and in vitro studies have demonstrated that dicloxacillin induces

CYP2C9, CYP2C19, and CYP3A4.[12][19] This induction is believed to occur through the

activation of the pregnane X receptor (PXR).[12][14] This property creates a potential for

clinically relevant drug-drug interactions, particularly with medications that are substrates for

these enzymes, such as warfarin.[5][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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